BenchChemオンラインストアへようこそ!

polymyxin B nonapeptide

Nephrotoxicity Renal Safety Drug Development

Polymyxin B nonapeptide (PMBN) is a deacylated polymyxin B derivative that functions exclusively as an outer membrane permeabilizer and antibiotic potentiator, not a standalone bactericidal agent. This structural modification dissociates membrane permeabilization from the dose-limiting nephrotoxicity of parent polymyxins, enabling researchers to study synergistic combinations (e.g., with macrolides, β-lactams) without confounding renal safety signals. Sourcing authentic PMBN (CAS 86408-36-8) ensures valid in vivo efficacy models, benchmark comparator data for HTS campaigns, and reliable LPS-binding assays.

Molecular Formula C₄₃H₇₄N₁₄O₁₁
Molecular Weight 963.1 g/mol
CAS No. 86408-36-8
Cat. No. B549697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepolymyxin B nonapeptide
CAS86408-36-8
SynonymsPMBN
polymyxin B cyclononapeptide
polymyxin B nonapeptide
Molecular FormulaC₄₃H₇₄N₁₄O₁₁
Molecular Weight963.1 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN
InChIInChI=1S/C43H74N14O11/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+/m1/s1
InChIKeyPYHYGIPVYYRJHU-QWDNBKTCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polymyxin B Nonapeptide (CAS 86408-36-8): A Deacylated Polymyxin B Derivative for Gram-Negative Outer Membrane Permeabilization


Polymyxin B nonapeptide (PMBN, CAS 86408-36-8) is a cationic cyclic nonapeptide derived from the antibiotic polymyxin B by enzymatic removal of the N-terminal fatty acyl-diaminobutyric acid side chain [1]. This structural modification eliminates the direct bactericidal activity of the parent compound while preserving its capacity to bind lipopolysaccharide (LPS) and permeabilize the Gram-negative outer membrane [2]. As a result, PMBN functions primarily as an antibiotic potentiator or adjuvant rather than as a standalone antimicrobial agent [3].

Polymyxin B Nonapeptide vs. Polymyxin B and Colistin: Why Structural Divergence Drives Functional and Toxicological Specialization


Polymyxin B nonapeptide cannot be generically substituted with polymyxin B, colistin (polymyxin E), or other full-length polymyxin analogs due to fundamental differences in both their primary mode of action and their safety profiles. While polymyxin B and colistin act as direct bactericidal agents through membrane disruption, their clinical utility is severely constrained by dose-limiting nephrotoxicity, with acute kidney injury occurring in up to 60% of treated patients [1]. The deacylation that generates PMBN eliminates the fatty acyl tail essential for bactericidal activity, thereby converting the molecule from a standalone antibiotic into a dedicated permeabilizer and potentiator [2]. Critically, this structural alteration dissociates the outer membrane-permeabilizing function from the nephrotoxic effects, enabling PMBN to synergize with partner antibiotics without incurring the renal toxicity that defines the parent class [3]. Consequently, procurement decisions must be guided by the intended application: PMBN is not a replacement for polymyxin antibiotics but rather a specialized tool for combination strategies or mechanistic studies where direct antibacterial activity is neither required nor desired.

Quantitative Differentiation of Polymyxin B Nonapeptide (PMBN) Against Polymyxin B, Colistin, and Other Comparators


Nephrotoxicity Abrogation: PMBN Exhibits No Detectable Renal Injury Versus Polymyxin B and Colistin

In a comprehensive toxicological study using male Han Wistar rats, PMBN demonstrated complete abrogation of nephrotoxicity compared to colistin and polymyxin B. Histopathological evaluation revealed that PMBN produced no renal tubular injury, in stark contrast to the moderate-to-severe proximal tubular degeneration and necrosis observed with colistin [1]. Urinary biomarkers of kidney injury (Kim-1 and α-GST) were not elevated in PMBN-treated animals, whereas colistin treatment resulted in significant biomarker increases that correlated with histological damage [2].

Nephrotoxicity Renal Safety Drug Development Toxicology

Cytotoxicity Reduction: 100-Fold Lower Toxicity to Mammalian Cells Compared to Polymyxin B

In vitro cytotoxicity assays using human K562 erythroleukemia cells demonstrated that PMBN is approximately 100-fold less cytotoxic than its parent compound, polymyxin B [1]. This dramatic reduction in mammalian cell toxicity is attributed to the removal of the fatty acyl tail, which is a critical determinant of polymyxin-induced membrane damage in eukaryotic cells [2].

Cytotoxicity Mammalian Cell Culture Safety Pharmacology In Vitro Toxicology

Synergistic Potentiation of β-Lactam Antibiotics: Up to 128-Fold Reduction in Piperacillin MIC Against Escherichia coli

Checkerboard synergy assays revealed that PMBN, when combined with tazobactam, potently reduced the minimum inhibitory concentration (MIC) of piperacillin against Escherichia coli by a factor of 128 (from 256 mg/L to 2 mg/L), achieving a fractional inhibitory concentration index (FICI) ≤ 0.02, which is indicative of strong synergy [1]. Against Klebsiella pneumoniae, the same combination reduced the piperacillin MIC by at least 64-fold (from 1024 mg/L to 16 mg/L, FICI ≤ 0.05) [2].

Antibiotic Synergy β-Lactams Gram-Negative Resistance Checkerboard Assay

Restoration of Macrolide Activity: PMBN Re-sensitizes Azithromycin-Resistant Escherichia coli with FICI < 0.5

In a study of 54 Escherichia coli strains, including those with high-level azithromycin resistance (MIC 32 to ≥128 μg/mL) and resistance to last-resort drugs like colistin and meropenem, PMBN restored azithromycin susceptibility. The combination achieved a fractional inhibitory concentration index (FICI) < 0.5, demonstrating a synergistic effect [1]. Complete bacterial killing was observed after 24 hours of combination treatment, whereas PMBN alone exhibited no bactericidal activity .

Macrolide Resistance Antibiotic Adjuvant Escherichia coli Synergy

Eradication of Antibiotic-Tolerant Persister Cells: PMBN Reduces Persister Frequency Without Inducing Resistance

PMBN significantly enhanced the eradication of Gram-negative bacterial persister cells—a subpopulation that survives antibiotic treatment and contributes to chronic and recurrent infections—when combined with conventional antibiotics [1]. Critically, the use of PMBN in combination therapy significantly reduced the frequency of resistant mutant formation compared to monotherapy [2]. PMBN itself exhibited no antibacterial activity or cytotoxicity at concentrations well above the 100-fold MIC of polymyxin B, underscoring its specificity as a potentiator [3].

Bacterial Persisters Antibiotic Tolerance Combination Therapy Resistance Prevention

High-Impact Research and Industrial Applications of Polymyxin B Nonapeptide (PMBN)


In Vivo Combination Therapy Studies for Multidrug-Resistant Gram-Negative Infections

PMBN is ideally suited for in vivo efficacy studies evaluating combination therapies against multidrug-resistant Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Its lack of standalone bactericidal activity and dramatically reduced nephrotoxicity allows researchers to isolate the potentiating effect of outer membrane permeabilization on co-administered antibiotics (e.g., β-lactams, macrolides, oxazolidinones) without confounding direct antibacterial effects or dose-limiting renal toxicity. This application is directly supported by murine infection models demonstrating synergistic protection with novobiocin and erythromycin [6], as well as in vivo efficacy in Caenorhabditis elegans models of K. pneumoniae infection when combined with linezolid .

Gram-Negative Outer Membrane Permeability and LPS Binding Mechanistic Studies

PMBN serves as a gold-standard tool compound for investigating the structure and function of the Gram-negative outer membrane. Its well-characterized LPS-binding properties (IC50 = 2.5 μM) and the availability of structure-activity relationship (SAR) data from numerous analogs make it an essential reference compound for assays measuring outer membrane permeabilization, LPS neutralization, and hydrophobic antibiotic uptake [6]. Researchers can utilize PMBN as a positive control in fluorescence-based permeability assays (e.g., N-phenyl-1-naphthylamine uptake) or in surface plasmon resonance studies of LPS interactions, with the assurance that observed effects are attributable to specific outer membrane perturbation rather than general cytotoxicity .

Antibiotic Adjuvant and Potentiator Screening Platforms

PMBN is a benchmark comparator in high-throughput screening campaigns designed to identify novel antibiotic adjuvants and outer membrane permeabilizers. Its established synergy profile—including 128-fold potentiation of piperacillin/tazobactam and restoration of azithromycin activity against resistant E. coli—provides a quantitative performance standard against which new chemical entities can be measured [6]. Procurement of PMBN for this purpose enables rigorous benchmarking of hit compounds in checkerboard synergy assays, time-kill kinetics, and persister eradication studies, ensuring that only compounds with comparable or superior potentiating activity advance to lead optimization .

Development of Non-Nephrotoxic Polymyxin Analogs and Safety Pharmacology

PMBN represents a critical reference compound in medicinal chemistry programs aimed at developing next-generation polymyxin analogs with improved renal safety profiles. Its complete lack of nephrotoxicity in rat models, as confirmed by histopathology and urinary biomarker analysis, establishes a safety benchmark that novel analogs must approach or exceed [6]. Furthermore, mass spectrometry imaging studies have revealed that PMBN exhibits a uniform renal distribution pattern, in contrast to the cortical accumulation observed with nephrotoxic polymyxins, providing a mechanistic hypothesis for its improved safety profile and a potential screening criterion for analog prioritization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for polymyxin B nonapeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.